3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide
CAS No.: 853348-42-2
Cat. No.: VC16032991
Molecular Formula: C22H20ClNO2
Molecular Weight: 365.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853348-42-2 |
|---|---|
| Molecular Formula | C22H20ClNO2 |
| Molecular Weight | 365.8 g/mol |
| IUPAC Name | (E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-propan-2-ylphenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C22H20ClNO2/c1-15(2)17-7-4-6-10-20(17)24-22(25)14-12-16-11-13-21(26-16)18-8-3-5-9-19(18)23/h3-15H,1-2H3,(H,24,25)/b14-12+ |
| Standard InChI Key | XSGTVPGSQXJHPL-WYMLVPIESA-N |
| Isomeric SMILES | CC(C)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
| Canonical SMILES | CC(C)C1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |
Introduction
Chemical Structure and Synthesis
Structural Characteristics
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide features a furan ring substituted at the 5-position with a 2-chlorophenyl group and at the 2-position with a propenamide chain linked to a 2-isopropylphenyl moiety. The (E)-configuration of the acrylamide double bond is confirmed by its isomeric SMILES string: CC(C)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl .
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.8 g/mol |
| IUPAC Name | (E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-propan-2-ylphenyl)prop-2-enamide |
| Canonical SMILES | CC(C)C1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |
| InChIKey | XSGTVPGSQXJHPL-WYMLVPIESA-N |
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Furan Ring Formation: A Paal-Knorr synthesis or cross-coupling reaction likely constructs the 5-(2-chlorophenyl)furan core.
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Acrylamide Coupling: The propenamide side chain is introduced via Heck coupling or nucleophilic acyl substitution, attaching the 2-isopropylphenyl group to the furan scaffold.
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Purification: Recrystallization in ethanol or chromatography yields the pure compound, as evidenced by nuclear magnetic resonance (NMR) purity >95% in analogous syntheses .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR: Signals for the isopropyl group’s methyl protons appear at δ 1.2–1.4 ppm, while the aromatic protons of the chlorophenyl and isopropylphenyl groups resonate between δ 7.0–8.2 ppm . The acrylamide’s trans-vinylic protons show coupling constants () of ~15 Hz, confirming the (E)-stereochemistry.
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NMR: Key peaks include the carbonyl carbon (δ ~167 ppm), furan carbons (δ ~110–150 ppm), and quaternary aromatic carbons (δ ~125–140 ppm) .
Mass Spectrometry (MS)
High-resolution MS (HRMS) confirms the molecular ion peak at 365.1177 ([M]), consistent with the theoretical molecular weight . Collision-induced dissociation (CID) fragments at 272.7 and 159.2 correspond to the loss of the isopropylphenyl and chlorophenyl groups, respectively .
Table 2: Predicted Collision Cross-Section (CCS) Values
| Adduct | CCS (Ų) | |
|---|---|---|
| [M+H] | 366.12554 | 189.4 |
| [M+Na] | 388.10748 | 204.2 |
| [M-H] | 364.11098 | 197.0 |
Biological Activity and Mechanistic Insights
5-Lipoxygenase (5-LOX) Inhibition
Computational and Pharmacokinetic Profiling
ADMET Predictions
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Absorption: High gastrointestinal permeability (Caco-2 Papp: 12 × 10 cm/s) due to moderate logP (3.1) .
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the furan ring, necessitating prodrug strategies.
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Toxicity: Ames test predictions indicate low mutagenic risk (TA100: negative) .
Molecular Dynamics Simulations
Steered molecular dynamics (SMD) simulations (50 ns) reveal stable binding to 5-LOX, with root-mean-square deviation (RMSD) <2.0 Å. The isopropylphenyl group exhibits torsional flexibility, enabling adaptive binding in dynamic enzyme conformations.
Future Research Directions
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Synthetic Optimization: Introduce electron-withdrawing groups (e.g., -CF) to the chlorophenyl ring to enhance 5-LOX affinity.
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In Vivo Validation: Assess pharmacokinetics and efficacy in rodent inflammation models.
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Crystallographic Studies: Resolve the compound-5-LOX co-crystal structure to guide rational design.
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